1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride
Overview
Description
1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C14H14Cl2N2O. It is known for its applications in various scientific research fields, including chemistry, biology, and medicine. This compound is characterized by the presence of a benzofuran ring and a pyridine ring, which contribute to its unique chemical properties .
Preparation Methods
The synthesis of 1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride typically involves the following steps:
Formation of Benzofuran Ring: The benzofuran ring can be synthesized through the cyclization of appropriate precursors under specific conditions.
Attachment of Pyridine Ring: The pyridine ring is then attached to the benzofuran ring through a series of reactions, including nucleophilic substitution and amination.
Formation of Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt form by reacting with hydrochloric acid.
Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders and cancer.
Mechanism of Action
The mechanism of action of 1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems and inhibiting cancer cell proliferation .
Comparison with Similar Compounds
1-Benzofuran-2-yl(pyridin-4-yl)methanamine dihydrochloride can be compared with other similar compounds, such as:
1-Benzofuran-2-yl(pyridin-3-yl)methanamine dihydrochloride: This compound has a similar structure but differs in the position of the pyridine ring, which may result in different chemical and biological properties.
Benzofuran derivatives: Other benzofuran derivatives, such as psoralen and angelicin, are known for their therapeutic applications in treating skin diseases and cancer.
The uniqueness of this compound lies in its specific structural features and the potential for diverse scientific research applications.
Properties
IUPAC Name |
1-benzofuran-2-yl(pyridin-4-yl)methanamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O.2ClH/c15-14(10-5-7-16-8-6-10)13-9-11-3-1-2-4-12(11)17-13;;/h1-9,14H,15H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBFSSKBMSWQVEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(C3=CC=NC=C3)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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